3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorophenyl group and a methylthio group attached to the triazine ring.
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenyl isocyanate with methylthiourea under specific reaction conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the triazine ring or the methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This reaction is often facilitated by the presence of a base such as sodium hydroxide.
Scientific Research Applications
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to inhibit certain biological pathways is of particular interest.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is widely used in the production of herbicides and disinfectants. It differs from 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in its substitution pattern and applications.
Melamine: Melamine is another triazine derivative used in the production of plastics and resins. It has a different structure and is primarily used in industrial applications.
Atrazine: Atrazine is a herbicide that belongs to the triazine class. It is used to control weeds in agricultural settings and has a different substitution pattern compared to 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione.
The uniqueness of 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
51235-19-9 |
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Molecular Formula |
C10H8ClN3O2S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H8ClN3O2S/c1-17-8-12-9(15)14(10(16)13-8)7-4-2-3-6(11)5-7/h2-5H,1H3,(H,12,13,15,16) |
InChI Key |
OMZLELODZNEJHA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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